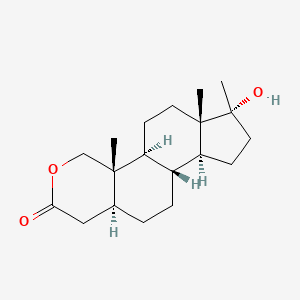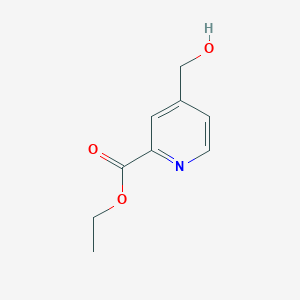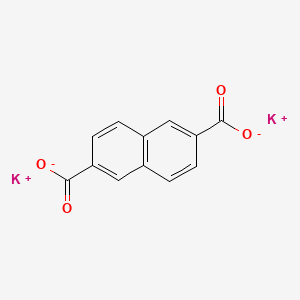
(4-(Phenylethynyl)phenyl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Organocatalysis in Epoxidation
(4-(Phenylethynyl)phenyl)methanol has been explored as a catalyst in organic synthesis. For example, in enantioselective epoxidation of α,β-enones, similar compounds have been used as catalysts, achieving good yields and high enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008).
2. Fluorescence Properties in Bioconjugates
The fluorescence properties of derivatives of (4-(Phenylethynyl)phenyl)methanol have been studied extensively. These studies include examining its electronic absorption and fluorescence in various media, revealing solvatochromic fluorescence correlated with solvent polarity. Moreover, its bioconjugates with proteins like bovine serum albumin and human serum albumin have been investigated for their fluorescence probe properties (Singh & Darshi, 2004).
3. Electrochemical Oxidation Studies
Electrochemical oxidation products of compounds structurally similar to (4-(Phenylethynyl)phenyl)methanol have been identified using techniques like electrochemistry coupled with mass spectrometry. This research helps in understanding the electrochemical behaviors of such compounds (Kertész et al., 2002).
4. Application in Peptoid Synthesis
Compounds like tris(4-azidophenyl)methanol, a multifunctional derivative, have been reported as novel protecting groups for thiols in peptoid synthesis. These compounds can be functionalized further, offering opportunities in materials chemistry (Qiu et al., 2023).
5. Catalysis in N-Methylation and Transfer Hydrogenation
Research into methanol as a hydrogen source and C1 synthon in chemical synthesis includes the use of methanol for N-methylation of amines and transfer hydrogenation of nitroarenes, with applications in pharmaceutical agent synthesis (Sarki et al., 2021).
6. Impact on Lipid Dynamics in Biological Studies
Methanol's impact on lipid dynamics in biological and synthetic membranes has been examined, particularly in studies involving transmembrane proteins/peptides. It influences lipid transfer and flip-flop kinetics, which is crucial for understanding bilayer composition in cell survival and protein reconstitution (Nguyen et al., 2019).
7. Synthesis of Crosslinkable Polymers
(4-(Phenylethynyl)phenyl)methanol derivatives have been used in the synthesis of crosslinkable polymers. These polymers, containing pendant phenylethynyl moieties, have applications in various fields, including materials science and engineering (Li et al., 2008).
8. Investigation of Isomerization Kinetics
The isomerization kinetics of compounds like trans-4-(methanol)stilbene, structurally related to (4-(Phenylethynyl)phenyl)methanol, have been studied. Such research provides insights into the rotational dynamics and photoisomerization processes in organic chemistry (Wiemers & Kauffman, 2001).
Safety and Hazards
- MSDS : Detailed safety information can be found here.
Propriétés
IUPAC Name |
[4-(2-phenylethynyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAXRYBKRTYKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579092 | |
| Record name | [4-(Phenylethynyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Phenylethynyl)phenyl)methanol | |
CAS RN |
54737-75-6 | |
| Record name | [4-(Phenylethynyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-Methyl-8-azabicyclo[3.2.1]octane-2,6-diol](/img/structure/B1610871.png)




